2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline

Buchwald-Hartwig amination Triarylamine synthesis Pd-catalyzed C–N coupling

2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline (CAS: 1651150-93-4) belongs to a novel class of Buchwald-type bidentate diphosphine ligands distinguished by an indenyl framework. Unlike the widely used biaryl monophosphine ligands from the Buchwald family (e.g., RuPhos, DavePhos), this compound features a rigid 1,3-bis(dicyclohexylphosphino)-1H-indene core substituted at the 2-position with an N,N-dimethylaniline group, which imparts distinct steric and electronic properties for transition metal catalysis.

Molecular Formula C41H59NP2
Molecular Weight 627.9 g/mol
Cat. No. B12888580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline
Molecular FormulaC41H59NP2
Molecular Weight627.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1C2=C(C3=CC=CC=C3C2P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7
InChIInChI=1S/C41H59NP2/c1-42(2)38-30-18-17-29-37(38)39-40(43(31-19-7-3-8-20-31)32-21-9-4-10-22-32)35-27-15-16-28-36(35)41(39)44(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h15-18,27-34,40H,3-14,19-26H2,1-2H3
InChIKeyWSKJLRQHCYRYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline: A Buchwald-Type Indenyl-Diphosphine Ligand for Challenging C–N Cross-Couplings


2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline (CAS: 1651150-93-4) belongs to a novel class of Buchwald-type bidentate diphosphine ligands distinguished by an indenyl framework [1]. Unlike the widely used biaryl monophosphine ligands from the Buchwald family (e.g., RuPhos, DavePhos), this compound features a rigid 1,3-bis(dicyclohexylphosphino)-1H-indene core substituted at the 2-position with an N,N-dimethylaniline group, which imparts distinct steric and electronic properties for transition metal catalysis [2]. Its primary application is in the formation of Pd(II) precatalysts that facilitate the Buchwald–Hartwig amination of (hetero)aryl chlorides to prepare triarylamines, a transformation critical in pharmaceutical and materials science [1].

Why 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline Cannot Be Replaced by Standard Mono-Phosphine Ligands


Generic monodentate biaryl phosphine ligands (e.g., DavePhos, SPhos) and simpler indenyl monophosphines (e.g., 2-mesitylindenyl dicyclohexylphosphine) are not direct functional substitutes for this compound. The target ligand is a bidentate P,P-donor, which enforces a different coordination geometry at the metal center compared to the L1-type palladium complexes formed by monophosphines [1]. The 2022 review by Yuan et al. confirms that “2-Aryl indenyl phosphine ligands” generally provide “versatile” performance, but the specific incorporation of two dicyclohexylphosphino groups on the indene scaffold creates a unique steric environment and electronic tunability that is absent in the broader class of monophosphine or unsubstituted indenyl-diphosphine analogs [2][3]. Direct substitution without specific performance validation would therefore risk catalyst deactivation or reaction failure in demanding amination protocols.

Procurement-Relevant Quantitative Evidence for 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline Performance


Comparative Scope in Triarylamine Synthesis via Buchwald-Hartwig Amination

The Pd(OAc)2/ligand system based on 2-(1,3-bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline was specifically developed for triarylamine formation. While the foundational paper does not provide a direct yield comparison to a specific named ligand under identical conditions, it benchmarks the new ligand's performance against the general synthetic challenge of coupling aryl chlorides with diarylamines. The catalyst system was demonstrated to be effective for a “diverse array of aryl and heteroaryl chlorides,” a claim that is substantiated by the communicated substrate scope table in the full text, which shows good to excellent isolated yields for 22 examples, including sterically demanding and heteroaryl substrates [1][2]. This scope is a defining procurement criterion, as many established Buchwald ligands (e.g., XPhos, DavePhos) often require further optimization for such broad triarylamine scope.

Buchwald-Hartwig amination Triarylamine synthesis Pd-catalyzed C–N coupling

Steric and Electronic Differentiation Stemming from the Indenyl-Diphosphine Architecture

The compound’s differentiation is fundamentally rooted in its architecture. The 1,3-bis(dicyclohexylphosphino) substitution on the indene core provides a bidentate coordination mode with a larger bite angle and greater steric bulk compared to both monodentate 2-aryl indenyl phosphines and biaryl-based monophosphines [1][2]. The N,N-dimethylaniline substituent at the 2-position further modulates the ligand’s electronic properties through inductive and resonance effects. The 2022 class review explicitly notes that 2-aryl indenyl phosphine ligands (L3-L11) are a “versatile” class, but the unique connectivity in the target compound places it in a distinct sub-category of P,N-substituted indenes that can also participate in E–H bond activation, a feature not shared with common monophosphine ligands [2][3]. No direct quantitative comparison of electron-donating parameters (e.g., Tolman cone angles) with close analogs is publicly available.

Phosphine ligand design Coordination chemistry Steric and electronic effects

Relevance to Indenyl Effect-Driven Catalyst Design and Water-Compatible Protocols

The broader class of 2-aryl indenyl phosphine ligands is well-known for exploiting the 'indenyl effect' (enhanced η5 to η3 hapticity slippage), which facilitates substrate coordination and bond activation [1]. Specifically, closely related analogs have been designed for high catalytic activity in water, enabling Suzuki-Miyaura couplings of aryl chlorides in aqueous media, a key industrial sustainability advantage [2]. The target compound, as a P,P-bidentate variant, is positioned to potentially offer similar water tolerance but with higher catalyst robustness for demanding C–N coupling, although this specific performance combo has not been experimentally proven.

Indenyl effect Aqueous catalysis Suzuki-Miyaura coupling

High-Value Application Scenarios for Procuring 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline


Synthesis of Complex Triarylamine Building Blocks for OLED and Pharmaceutical Intermediates

This ligand’s proven efficacy in preparing diverse triarylamines from (hetero)aryl chlorides makes it the first-choice candidate for projects requiring robust, late-stage C–N coupling of electron-rich or sterically demanding diarylamines. Where standard Buchwald ligands (DavePhos, RuPhos) may yield product inhibition or low conversion, this bidentate ligand offers an alternative coordination sphere that can overcome these challenges, as demonstrated by the broad substrate scope in its foundational paper [1].

Development of Robust Pd Precatalysts for High-Throughput Reaction Screening

The bidentate nature of the ligand suggests the formation of structurally well-defined, thermally stable Pd(II) precatalysts. This is a critical advantage for high-throughput experimentation (HTE) where ligand dissociation can lead to inactive Pd black. A user can rationalize procuring this ligand specifically to generate a pre-formed, shelf-stable complex for HTE campaigns, differentiating it from monophosphine ligands that often require in situ complexation [2][1].

Mechanistic Studies on the 'Indenyl Effect' in Bidentate Systems

As a rare example of a 1,3-diphosphino-substituted indene, this compound is exceptionally well-suited for fundamental organometallic chemistry studies. Researchers investigating the interplay between ligand hapticity, bite angle, and catalytic activity in C–N bond formations would select this compound over the more common monophosphine indenyl ligands, as it provides a unique P,P-chelating framework that complements the known P,N and P,C systems reviewed by Yuan et al. [2].

Exploratory Catalyst Design for Aqueous-Phase Amination

Building on the class-level success of sulfonated indenyl phosphines in aqueous Suzuki couplings, this ligand presents a rational starting scaffold for developing the first water-tolerant bidentate catalyst for amination. For R&D groups aiming to design inherently safer, greener processes for C–N bond formation, procuring this unique core structure is a strategic enabling step, despite the current lack of published aqueous performance data [3].

Quote Request

Request a Quote for 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.